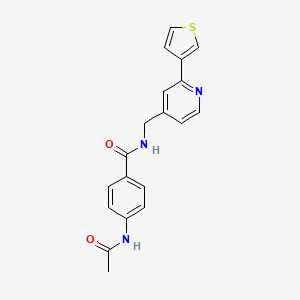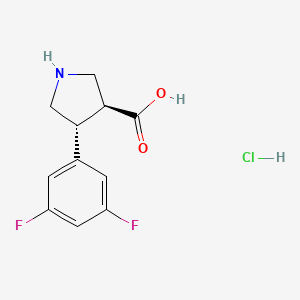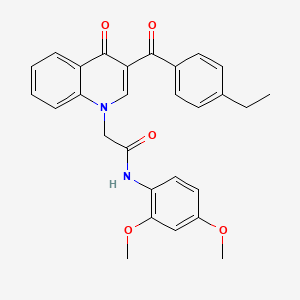![molecular formula C18H20N4O4S B2477802 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide CAS No. 941902-96-1](/img/structure/B2477802.png)
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3) enzyme.
作用机制
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide inhibits the activity of JAK3 enzyme by binding to its active site. This inhibition leads to the suppression of the JAK/STAT signaling pathway, which is involved in the regulation of various cytokines and growth factors. The inhibition of this pathway leads to the suppression of immune responses, the growth and proliferation of cancer cells, and the inflammation and neurodegeneration associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide has been shown to have various biochemical and physiological effects. Inhibition of JAK3 enzyme leads to the suppression of immune responses, making it a potential therapeutic agent for autoimmune diseases. Inhibition of the JAK/STAT signaling pathway leads to the suppression of the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer. Inhibition of microglial cells leads to the suppression of inflammation and neurodegeneration associated with neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide in lab experiments include its potent inhibition of JAK3 enzyme, its potential applications in various fields, and its well-established synthesis method. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to establish its safety and efficacy.
未来方向
There are several future directions for the research on N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide. These include:
1. Further studies on the safety and efficacy of this compound in vivo.
2. Development of more potent and selective inhibitors of JAK3 enzyme.
3. Investigation of the potential applications of this compound in other fields, such as dermatology and ophthalmology.
4. Development of novel drug delivery systems for this compound to improve its bioavailability and reduce toxicity.
5. Investigation of the potential applications of this compound in combination with other drugs for the treatment of various diseases.
合成方法
The synthesis of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide involves a multi-step process. The starting material for the synthesis is 4-bromo-1,2-dihydro-2-oxoquinoline-3-carboxylic acid, which is converted into 4-(morpholinosulfonyl)benzoic acid. This intermediate is then reacted with 6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-amine to give the final product.
科学研究应用
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential applications in various fields, including immunology, oncology, and neurology. In immunology, this compound has been shown to inhibit the activity of JAK3 enzyme, which is involved in the signaling pathway of various cytokines. This inhibition leads to the suppression of immune responses, making it a potential therapeutic agent for autoimmune diseases.
In oncology, N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide has been shown to inhibit the growth of cancer cells. This compound targets the JAK/STAT signaling pathway, which is frequently dysregulated in cancer cells. By inhibiting this pathway, the growth and proliferation of cancer cells can be suppressed.
In neurology, N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of microglial cells, which are involved in the inflammation and neurodegeneration associated with these diseases.
属性
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c23-18(21-17-15-2-1-3-16(15)19-12-20-17)13-4-6-14(7-5-13)27(24,25)22-8-10-26-11-9-22/h4-7,12H,1-3,8-11H2,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIXJEMCVFYGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-(morpholinosulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477719.png)
![(NE)-N-[(4-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2477720.png)
![Methyl 5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2477722.png)
![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(2-methylpiperidin-1-yl)ethyl]propanamide](/img/structure/B2477724.png)


![(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2477728.png)
![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)



![N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2477736.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2477737.png)
